molecular formula C8H7ClN2O B14386432 N-(2-Chloropyridin-3-yl)prop-2-enamide CAS No. 88369-42-0

N-(2-Chloropyridin-3-yl)prop-2-enamide

Cat. No.: B14386432
CAS No.: 88369-42-0
M. Wt: 182.61 g/mol
InChI Key: OFDWPRJTKSPPQS-UHFFFAOYSA-N
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Description

N-(2-Chloropyridin-3-yl)prop-2-enamide is an organic compound that belongs to the class of amides It features a pyridine ring substituted with a chlorine atom at the 2-position and an amide group attached to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloropyridin-3-yl)prop-2-enamide can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine-3-amine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2-Chloropyridin-3-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Substituted pyridine derivatives.

    Addition Reactions: Halogenated or hydrogenated prop-2-enamide derivatives.

    Oxidation and Reduction Reactions: Corresponding oxides or amines.

Scientific Research Applications

N-(2-Chloropyridin-3-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Chloropyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: N-(2-Chloropyridin-3-yl)prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both the chlorine atom and the prop-2-enamide moiety allows for versatile chemical modifications and applications in various research fields .

Properties

CAS No.

88369-42-0

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)prop-2-enamide

InChI

InChI=1S/C8H7ClN2O/c1-2-7(12)11-6-4-3-5-10-8(6)9/h2-5H,1H2,(H,11,12)

InChI Key

OFDWPRJTKSPPQS-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=C(N=CC=C1)Cl

Origin of Product

United States

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